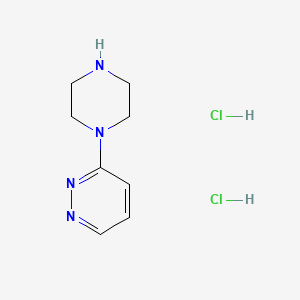![molecular formula C16H24ClNO3 B1319358 4-[2-(4-哌啶基)乙氧基]苯甲酸乙酯盐酸盐 CAS No. 136125-47-8](/img/structure/B1319358.png)
4-[2-(4-哌啶基)乙氧基]苯甲酸乙酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C₁₆H₂₄ClNO₃. It is known for its potential therapeutic effects and is used in various scientific research applications. The compound consists of an ethyl ester group, a benzoate moiety, and a piperidine ring, making it a versatile molecule in medicinal chemistry.
科学研究应用
Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:
Formation of the Benzoate Ester: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Ether Formation: The ester is then reacted with 2-(4-piperidinyl)ethanol under basic conditions to form the ether linkage.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors for the esterification process.
Purification: Employing techniques such as distillation and crystallization to purify the intermediate and final products.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
作用机制
The mechanism of action of Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
- Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
- Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Comparison: Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is unique due to the position of the piperidine ring, which can influence its binding affinity and specificity for certain molecular targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications.
属性
IUPAC Name |
ethyl 4-(2-piperidin-4-ylethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-3-5-15(6-4-14)20-12-9-13-7-10-17-11-8-13;/h3-6,13,17H,2,7-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUBRHSUQBGSKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)


![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)



